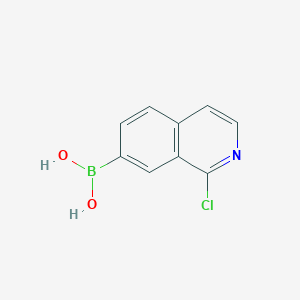

1-Chloroisoquinoline-7-boronic acid

Descripción

Historical Context and Evolution of Boronic Acid Chemistry in Heterocyclic Synthesis

The journey of boronic acids in chemical synthesis began in 1860 with Edward Frankland's first synthesis of a boronic acid. nih.govwikipedia.org However, their extensive application in organic chemistry, particularly in the formation of carbon-carbon bonds, is a more recent development. A pivotal moment in this evolution was the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979. libretexts.orgwikipedia.orgnih.gov This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the relatively low toxicity of the boron-containing reagents. libretexts.orgnih.govorganic-chemistry.orguwindsor.ca

Initially focused on the synthesis of biaryls, the scope of the Suzuki-Miyaura reaction has expanded significantly to include the synthesis of a wide array of organic compounds, including polyolefins and styrenes. wikipedia.orgscirp.org The application of this powerful tool to heterocyclic chemistry has been particularly transformative. researchgate.net The synthesis of heterocyclic boronic acids, while sometimes challenging, has provided access to a vast and diverse range of building blocks for drug discovery and materials science. researchgate.netnih.gov The ability to precisely introduce a boronic acid functional group onto a heterocyclic core allows for subsequent, highly specific modifications through cross-coupling reactions, enabling the construction of complex and functionally rich molecules. nih.gov

The evolution of cross-coupling reactions has been marked by continuous innovation, including the development of more efficient catalyst systems and the use of a broader range of coupling partners. acs.org This ongoing progress has further solidified the importance of boronic acids, including heterocyclic derivatives, as indispensable reagents in the synthetic chemist's toolkit. nih.gov

Significance of the Isoquinoline (B145761) Core in Medicinal Chemistry and Materials Science

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govresearchgate.netrsc.org This structural motif is found in a multitude of naturally occurring alkaloids, such as papaverine (B1678415) and berberine, which have long been used in traditional medicine for their therapeutic properties. amerigoscientific.comwikipedia.org

In modern drug discovery, isoquinoline derivatives are extensively explored and have been successfully developed into drugs for a wide range of diseases. nih.gov The rigid and planar nature of the isoquinoline core provides a well-defined framework for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. Consequently, isoquinoline-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer: Many isoquinoline derivatives have shown potent anticancer activity through various mechanisms, such as inhibiting tubulin polymerization and inducing apoptosis. researchgate.net

Antimicrobial: The isoquinoline core is a feature of compounds with significant antibacterial and antifungal properties. nih.govresearchgate.net

Anti-inflammatory and Analgesic: Certain isoquinoline derivatives exhibit anti-inflammatory and pain-relieving effects. researchgate.netamerigoscientific.com

Cardiovascular and Nervous System Agents: The scaffold is present in drugs used to treat hypertension, as well as in compounds with antidepressant and antipsychotic activities. researchgate.netnih.gov

Beyond its role in medicine, the isoquinoline framework is also gaining attention in materials science. The inherent photophysical properties of some isoquinoline derivatives make them promising candidates for the development of luminescent materials for applications such as fluorescent sensors and light-emitting devices. acs.org Furthermore, certain isoquinoline compounds have been investigated as corrosion inhibitors due to their ability to interact with metal surfaces. wikipedia.orgacs.org The versatility of the isoquinoline core, stemming from its unique electronic and structural characteristics, continues to inspire the design and synthesis of novel functional molecules for a diverse array of applications. nih.govrsc.org

Rationale for Investigating 1-Chloroisoquinoline-7-boronic Acid

The specific focus on this compound stems from the strategic combination of its constituent parts: a reactive chloro-substituted isoquinoline core and a versatile boronic acid functional group. This unique arrangement offers significant potential for the synthesis of novel and complex molecules.

The chlorine atom at the 1-position of the isoquinoline ring serves as a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functionalities at a key position of the isoquinoline scaffold, further expanding the chemical space accessible from this building block. sigmaaldrich.com

Simultaneously, the boronic acid group at the 7-position is a prime functional group for Suzuki-Miyaura cross-coupling reactions. researchgate.net This enables the formation of a carbon-carbon bond at this specific location, allowing for the connection of the isoquinoline core to other aromatic or aliphatic moieties. The ability to perform selective and efficient modifications at two distinct positions on the isoquinoline ring makes this compound a highly valuable and versatile intermediate in multi-step synthetic sequences.

The potential applications of this compound are rooted in the established importance of the isoquinoline scaffold. By providing a platform for creating a wide array of novel isoquinoline derivatives, this compound can contribute to the discovery of new therapeutic agents and advanced materials. For instance, it has been noted as a potential inhibitor of tryptase, an enzyme involved in inflammatory processes. cymitquimica.com The strategic placement of reactive sites on this molecule facilitates the exploration of structure-activity relationships, a critical aspect of modern drug design and materials science research.

Propiedades

IUPAC Name |

(1-chloroisoquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNFGOQIKKLSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloroisoquinoline 7 Boronic Acid and Derivatives

Strategies for the Direct Boronylation of Halogenated Isoquinolines

Direct borylation methods introduce the boronic acid moiety onto a pre-existing halogenated isoquinoline (B145761) scaffold. These reactions are typically mediated by transition metal catalysts and are valued for their efficiency and atom economy.

The Miyaura borylation reaction is a cornerstone of modern organic synthesis for creating carbon-boron bonds. This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. nih.govorganic-chemistry.org The synthesis of 1-Chloroisoquinoline-7-boronic acid via this method would likely start from a dihalogenated precursor, such as 1-chloro-7-bromoisoquinoline or 1-chloro-7-iodoisoquinoline.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the aryl boronate ester. organic-chemistry.org A key advantage of this method is its tolerance for a wide variety of functional groups. nih.gov However, a potential side reaction is the formation of biaryl compounds through a subsequent Suzuki coupling between the newly formed boronate ester and the starting aryl halide, an outcome that can be influenced by the substrate and the strength of the base used. nih.gov

Table 1: Typical Conditions for Palladium-Catalyzed Miyaura Borylation

| Component | Example |

|---|---|

| Aryl Halide | 1-Chloro-7-bromoisoquinoline |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) or Pinacol (B44631) borane (HBpin) |

| Catalyst | PdCl₂(dppf), PdCl₂(CH₃CN)₂ |

| Ligand | SPhos, PPh₃ |

| Base | KOAc, K₃PO₄, NEt₃ |

| Solvent | Dioxane, Toluene, DMSO |

| Temperature | 50-100 °C |

This table presents a generalized summary of conditions reported for Miyaura borylation reactions. organic-chemistry.orgnih.gov

An alternative strategy for direct borylation is the iridium-catalyzed C-H activation/borylation. This powerful technique allows for the conversion of a C-H bond directly into a C-B bond, bypassing the need for a pre-functionalized halide. nih.govillinois.edu For the synthesis of isoquinoline boronic acids, this method offers a route for late-stage functionalization. rsc.orgresearchgate.net

The regioselectivity of the borylation on quinoline and isoquinoline rings is a critical aspect of this methodology. It is heavily influenced by steric factors, with borylation typically occurring at the least hindered positions. rsc.orgresearchgate.net However, electronic effects also play a role, and selectivity can be tuned by adjusting reaction conditions or through the use of directing groups. rsc.orgnih.gov For instance, studies on quinolines have shown that site-selectivity can be achieved at various positions, including C8, by employing specific ligand-catalyst systems. nih.gov Applying this to 1-chloroisoquinoline (B32320), the C-H bonds on the benzene (B151609) ring would be potential targets for borylation, with the inherent electronic properties and steric environment of the molecule directing the position of the incoming boryl group. The mechanism is understood to proceed through an Ir(III)-Ir(V) catalytic cycle. illinois.edu

Table 2: General Parameters for Iridium-Catalyzed C-H Borylation

| Component | Example |

|---|---|

| Substrate | 1-Chloroisoquinoline |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | [Ir(cod)OMe]₂ |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) |

| Solvent | Cyclohexane, Tetrahydrofuran (THF) |

| Temperature | Room Temperature to 80 °C |

This table outlines typical conditions for the iridium-catalyzed C-H borylation of arenes and heteroarenes. illinois.edursc.org

Synthesis from Isoquinoline Precursors Bearing Alternative Functionalities

Beyond direct borylation of halides, synthetic routes can commence from isoquinoline derivatives that are further elaborated to introduce the necessary chloro and boronic acid groups.

Syntheses can be designed starting from readily available 1-chloroisoquinoline. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This would involve introducing functionality at the 7-position, which can then be converted to a boronic acid. For example, a halogen, such as bromine, could be installed at the 7-position of 1-chloroisoquinoline. The resulting 1-chloro-7-bromoisoquinoline would then be a prime candidate for the Miyaura borylation described in section 2.1.1. This multi-step approach allows for a modular synthesis where the two key functional groups are introduced sequentially.

Flow Chemistry Applications in the Synthesis of Aryl Boronic Acids

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including aryl boronic acids. researchgate.net This approach offers significant advantages over traditional batch processing, such as enhanced safety, better temperature control, rapid mixing, and improved scalability. researchgate.netorganic-chemistry.org

The synthesis of aryl boronic acids in flow often utilizes organolithium chemistry. nih.gov A typical process involves a halogen-lithium exchange reaction, where an aryl bromide or iodide is reacted with an organolithium reagent like n-butyllithium (nBuLi) at low temperatures. The resulting aryllithium intermediate is then immediately quenched with a boron electrophile, such as trimethyl borate (B1201080), to form the boronic ester. organic-chemistry.orgacs.org The entire sequence can be performed in seconds within a microreactor system. organic-chemistry.orgrsc.org This rapid and controlled process can suppress side reactions that are often problematic in batch synthesis. nih.govacs.org For the synthesis of this compound, a flow process could be envisioned starting from 1-chloro-7-bromoisoquinoline, offering a safe, efficient, and scalable route to the final product.

Table 3: Illustrative Flow Chemistry Synthesis of Aryl Boronic Acids

| Substrate | Reagent 1 | Reagent 2 (Electrophile) | Throughput Example | Yield |

|---|---|---|---|---|

| 4-Bromobenzonitrile | nBuLi in Heptane | B(OMe)₃ in THF | ~1 g/min | 93% |

| 1-Bromo-4-fluorobenzene | nBuLi in Heptane | B(OMe)₃ in THF | ~1 g/min | 91% |

Data adapted from studies on the continuous flow synthesis of various aryl boronic acids, demonstrating the general applicability and efficiency of the method. acs.org

Considerations for the Synthesis of Unstable Boronic Acid Analogues

Heteroaromatic boronic acids are known to be susceptible to decomposition, which can complicate their synthesis, purification, and storage. The chlorinated isoquinoline structure in this compound introduces specific electronic properties that influence its reactivity and stability. scbt.com Key challenges in the synthesis of such unstable boronic acids include preventing protodeboronation, where the carbon-boron bond is cleaved by a proton source, and managing their sensitivity to reaction conditions.

A common precursor for the synthesis of isoquinoline boronic acids is the corresponding halo-isoquinoline. For instance, 7-bromoisoquinoline can be synthesized through a diazotization-bromination reaction sequence. google.com This bromo-derivative can then potentially be converted to the desired boronic acid. General methods for synthesizing aryl and heteroaryl boronic acids often involve the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate. thieme-connect.com Another powerful method is the palladium-catalyzed cross-coupling reaction of a haloarene with a diboron reagent. nih.gov

Given the potential instability of the target compound, careful control of reaction conditions is crucial. This includes the choice of solvent, temperature, and reagents to minimize degradation pathways.

Utilization of Protecting Groups for Boronic Acids (e.g., MIDA boronates)

To circumvent the challenges associated with the instability of boronic acids, the use of protecting groups is a widely adopted strategy. These protecting groups can enhance the stability of the boronic acid moiety, rendering the compound easier to handle, purify, and store. nih.govrsc.org Among the various protecting groups, N-methyliminodiacetic acid (MIDA) has emerged as a particularly effective choice. nih.govrsc.orgorgsyn.orgbldpharm.comsigmaaldrich.com

MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. nih.govrsc.orgorgsyn.orgbldpharm.comsigmaaldrich.com This stability allows for the step-wise construction of complex molecules containing a boronic acid functional group in a protected form. The MIDA protecting group can be readily removed under mild basic conditions to liberate the free boronic acid when needed.

The synthesis of MIDA boronates typically involves the condensation of a boronic acid with N-methyliminodiacetic acid. orgsyn.org This reaction can be carried out under various conditions, and the resulting MIDA boronate of this compound would offer a more stable and versatile synthetic equivalent of the target compound.

Stabilization Strategies for Boronic Acid Derivatives

Beyond the use of protecting groups, other strategies can be employed to stabilize boronic acid derivatives. The formation of boronate esters, for example, by reacting the boronic acid with a diol like pinacol, is a common approach to increase stability.

Furthermore, the inherent properties of the molecule can contribute to its stability. The electronic nature of the substituents on the aromatic ring plays a significant role. For this compound, the chlorine atom and the nitrogen within the isoquinoline ring system influence the electron density at the boron-bearing carbon, which in turn affects the stability of the C-B bond. scbt.com

Recent research has also explored the stabilization of boronic acids through intramolecular coordination. For instance, the formation of a five-membered ring through coordination with a pendant carboxyl group has been shown to dramatically increase the oxidative stability of boronic acids. nih.gov While not directly applicable to the structure of this compound, this principle highlights the importance of electronic and steric factors in designing stable boronic acid derivatives. The hydrophobicity of the boronic acid-containing block and hydrogen bonding interactions can also play a role in the stabilization of these compounds in certain contexts. nih.gov

Reactivity and Transformations of 1 Chloroisoquinoline 7 Boronic Acid

Cross-Coupling Reactions

The structure of 1-chloroisoquinoline-7-boronic acid contains two distinct handles for cross-coupling reactions: the C7-boronic acid and the C1-chloride. This allows the molecule to act as either the organoboron nucleophile or the organohalide electrophile, offering significant synthetic flexibility.

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, coupling an organoboron species with an organohalide in the presence of a palladium or nickel catalyst and a base. libretexts.orgnih.gov The general mechanism involves three key steps: oxidative addition of the catalyst to the organohalide, transmetalation of the organoboron species to the catalyst, and reductive elimination to yield the coupled product and regenerate the active catalyst. libretexts.orgyoutube.com Given its bifunctional nature, this compound can participate in this reaction in two distinct ways, either through its boronic acid moiety or its chloro-substituent.

When reacting with aryl or heteroaryl halides (or pseudohalides like triflates), the boronic acid group at the C7 position of this compound is expected to be the reactive site. This would lead to the formation of 7-aryl or 7-heteroaryl substituted 1-chloroisoquinolines.

The Suzuki-Miyaura coupling of heteroaryl boronic acids is a well-established and powerful method for creating C-C bonds. nih.govasianpubs.org However, N-heterocyclic boronic acids can be challenging substrates due to their propensity for protodeboronation (the cleavage of the C-B bond by a proton source) under the basic reaction conditions, which can lower reaction yields. nih.govnih.gov The use of potassium heteroaryltrifluoroborates, which are more stable to protodeboronation, is a common strategy to overcome this limitation. nih.gov For instance, the cross-coupling of isoquinolin-4-yltrifluoroborate with 4-chlorobenzonitrile (B146240) has been shown to proceed in good yield (82%). nih.gov Similarly, boronic esters, which can be synthesized from boronic acids, are often used to enhance stability and reactivity. libretexts.org

The reactivity of the coupling partner would follow typical trends, with the reactivity of the halide decreasing in the order I > Br > Cl. libretexts.org Couplings with aryl chlorides, while more challenging, are achievable with modern, highly active catalyst systems. libretexts.org

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst and ligands.

Palladium Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. mdpi.com For coupling challenging substrates like heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are typically required. nih.gov Ligands such as SPhos and XPhos, developed by the Buchwald group, are highly effective in promoting the coupling of a wide range of heteroaryl boronic acids with aryl and heteroaryl halides. nih.gov For sterically demanding couplings, other specialized phosphine ligands like tri(o-tolyl)phosphine have also proven effective. nih.gov Microwave-assisted protocols using catalysts like Pd(PPh₃)₄ have been shown to efficiently couple quinazoline (B50416) halides with various boronic acids, demonstrating tolerance for diverse functional groups. asianpubs.org

Nickel Catalysts: Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium, capable of coupling a broad range of electrophiles, including those that are challenging for palladium systems. organic-chemistry.org Nickel catalysts can be particularly effective for reactions involving aryl ethers, esters, and other less reactive electrophiles. nih.gov For example, nickel(0) complexes ligated with biarylmonophosphines have been used for the cross-coupling of styrenyl epoxides with arylboronic acids. ucla.edu The choice between palladium and nickel can influence reaction efficiency and selectivity, depending on the specific substrates and desired outcome.

The table below illustrates typical catalyst systems used for the Suzuki-Miyaura coupling of related chloro-heterocycles and heteroaryl boronic acids.

| Coupling Partners | Catalyst System | Base | Solvent | Yield | Ref. |

| 4,7-Dichloroquinazoline (B1295908) + 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH | 70% (disubstituted) | nih.gov |

| 2,6-Dichloroquinoxaline + Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 75% (monosubstituted) | researchgate.net |

| Isoquinolin-4-yltrifluoroborate + 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 82% | nih.gov |

| 4-Chloro-6,7-dimethoxyquinazoline + Cyclohexylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/Water | - | asianpubs.org |

This table presents data for related compounds to illustrate typical reaction conditions and is not specific to this compound.

When a molecule possesses multiple potential reaction sites for a cross-coupling reaction, controlling the regioselectivity is crucial. For this compound, a Suzuki-Miyaura reaction with an organohalide could theoretically proceed via self-coupling or oligomerization. However, when reacting with a different coupling partner, the key question of regioselectivity arises if that partner also possesses multiple reactive sites or if reaction conditions could favor reaction at the C1-Cl bond over the C7-B(OH)₂ bond.

More pertinent is the regioselectivity observed in dihalogenated isoquinolines and related heterocycles, which provides insight into the relative reactivity of different positions on the heterocyclic core. Studies on 4,7-dichloroquinoline (B193633) have shown that Suzuki coupling with arylboronic acids can lead to mixtures of mono- and di-substituted products. researchgate.net The reaction of 4,7-dichloroquinazoline with an excess of arylboronic acid leads to the double-coupled product, while using a controlled amount (1.2 equivalents) allows for selective monosubstitution at the more reactive 4-position. nih.gov

In dihalo-N-heterocycles, the site of the initial oxidative addition of the palladium catalyst is often governed by a combination of electronic and steric factors. For 2,4-dichloropyridine, conventional wisdom suggests the C2 position is more electrophilic and reactive, but selectivity can be inverted to the C4 position by using specific ligands or ligand-free conditions. nih.gov For 2,6-dichloroquinoxaline, the reaction with arylboronic acids selectively occurs at the more electron-deficient C2 position. researchgate.net In the case of 1-chloroisoquinoline (B32320), the C1 position is adjacent to the ring nitrogen, which significantly influences its electronic properties and susceptibility to nucleophilic attack, making it a highly probable site for oxidative addition. Therefore, in a reaction where this compound acts as the halide partner, coupling would be expected to occur selectively at the C1 position.

The mechanism of the Suzuki-Miyaura reaction is generally well-understood, but N-heterocyclic substrates introduce specific challenges and mechanistic nuances. libretexts.orgyoutube.com A critical step is transmetalation, where the organic group is transferred from boron to the palladium center. This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex. youtube.com

To mitigate these issues, several strategies have been developed. The use of anhydrous conditions, coupled with soluble bases like potassium trimethylsilanolate (TMSOK) and additives like trimethyl borate (B1201080), can enhance reaction rates and suppress catalyst poisoning. nih.gov Alternatively, converting the boronic acids to more stable derivatives, such as boronic esters or potassium trifluoroborates, is a highly effective approach to prevent protodeboronation and ensure efficient coupling. libretexts.orgnih.gov

Beyond traditional cross-coupling, the boronic acid functionality can participate in other powerful transformations. An efficient manganese(II)/O₂-promoted oxidative radical cascade reaction has been developed for the synthesis of multi-substituted isoquinolines from vinyl isocyanides and boronic acids. rsc.orgresearchgate.net

In this reaction, it is proposed that an aryl radical is generated from the arylboronic acid in the presence of the Mn(II) catalyst and oxygen. This radical then adds to the isocyanide carbon of the vinyl isocyanide, followed by an intramolecular cyclization onto the vinyl group and subsequent oxidation to form the aromatic isoquinoline (B145761) core. This method offers a modular approach to complex isoquinolines. rsc.orgresearchgate.net

Given that this compound possesses the requisite arylboronic acid moiety, it is a plausible substrate for this type of transformation, reacting with a vinyl isocyanide to generate a more complex, substituted bi-isoquinoline system. The reaction is tolerant of a wide variety of functional groups on the boronic acid partner. researchgate.net

Other Metal-Catalyzed Cross-Coupling Methodologies (e.g., Kumada, Chan-Evans-Lam)

Beyond the well-known Suzuki-Miyaura coupling, the dual functionality of this compound allows it to participate in other significant metal-catalyzed cross-coupling reactions.

Kumada Coupling: The Kumada coupling forges carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org In the context of this compound, the chloro group at the C1 position can serve as the organic halide component. Research has demonstrated that 1-chloroisoquinoline can undergo manganese-catalyzed cross-coupling with various aryl and alkylmagnesium halides, a reaction analogous to the classic Kumada coupling. sigmaaldrich.comchemicalbook.comchemicalbook.com This reaction is notable for being one of the earliest reported catalytic cross-coupling methods. wikipedia.org However, the high reactivity of Grignard reagents limits the tolerance of certain functional groups. wikipedia.org

Chan-Evans-Lam (CEL) Coupling: The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. wikipedia.orgnih.gov This reaction provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgrsc.org The boronic acid moiety at the C7 position of this compound is the reactive site in CEL couplings. This reaction can be performed at room temperature and is often open to the air, making it a practical synthetic method. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a copper(III) intermediate which then undergoes reductive elimination to yield the arylated amine or ether product. wikipedia.org The scope of this reaction has been extended to include a variety of nitrogen-containing compounds. nih.govnih.gov

| Reaction | Catalyst | Coupling Partners | Bond Formed | Reactive Site on this compound |

|---|---|---|---|---|

| Kumada Coupling | Ni or Pd (also Mn) | Organic Halide + Grignard Reagent | C-C | C1-Chloro |

| Chan-Evans-Lam Coupling | Cu | Boronic Acid + Amine/Alcohol | C-N or C-O | C7-Boronic Acid |

Functional Group Interconversions and Modifications of the Boronic Acid Moiety

The boronic acid group at the C7 position is amenable to several transformations that can enhance the stability of the compound or modulate its reactivity for subsequent synthetic steps.

Formation of Boronate Esters for Stability and Reactivity Modulation

Boronic acids are in equilibrium with their corresponding boronate esters in the presence of diols. aablocks.com This conversion is a common strategy to protect the boronic acid functionality and improve its stability, as free boronic acids can be prone to degradation, such as protodeboronation. sigmaaldrich.comnih.gov Pinacol (B44631) esters are frequently used for this purpose. nih.govresearchgate.net

The formation of boronate esters can also influence reactivity in cross-coupling reactions. While it was once thought that boronate esters must first hydrolyze back to the boronic acid to react, studies have shown that some esters can undergo transmetalation directly. nih.gov The rate of these reactions can be significantly affected by the nature of the diol used to form the ester. nih.gov However, the inherent instability of many boronate esters towards hydrolysis remains a challenge. nih.gov Strategies to overcome this include the use of sterically hindered diols, which can create esters that are stable under neutral conditions but reactive under acidic or basic catalysis. nih.gov

| Diol | Resulting Ester | Key Features |

|---|---|---|

| Pinacol | Pinacol boronate ester | Commonly used for stability and purification. nih.gov |

| Catechol | Catechol boronate ester | Can exhibit different reactivity profiles compared to boronic acids. nih.gov |

| Neopentyl Glycol | Neopentyl glycol boronate ester | Reacts at different rates compared to pinacol esters. nih.gov |

Derivatization to Trifluoroborate Salts and Their Applications

A highly effective method for stabilizing boronic acids is their conversion into potassium organotrifluoroborate salts (K-R-BF₃). This is typically achieved by reacting the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). pitt.edunih.gov The resulting trifluoroborate salts are generally air- and moisture-stable crystalline solids, which makes them easier to handle, purify, and store compared to the often unstable parent boronic acids. sigmaaldrich.compitt.edu

These salts exhibit enhanced stability and are resistant to protodeboronation under various conditions. nih.gov Potassium trifluoroborates are versatile reagents in their own right, participating readily in Suzuki-Miyaura cross-coupling reactions with a wide range of electrophiles. sigmaaldrich.comnih.gov The conversion of this compound to its corresponding trifluoroborate salt would therefore provide a more robust and reliable reagent for use in complex synthetic sequences.

Reactions Involving the Chloro-Substituent

The chlorine atom at the C1 position of the isoquinoline core is an excellent handle for a variety of chemical transformations, including nucleophilic substitutions and further cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The isoquinoline ring system is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C1 position. quora.com This reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. quora.comwikipedia.org The attack of a nucleophile at the C1 position is favored because the resulting anionic charge can be effectively delocalized into the adjacent benzene (B151609) ring. quora.com

In this compound, the chloro group serves as a good leaving group, facilitating the SNAr reaction. wikipedia.org A wide range of nucleophiles can displace the chloride, allowing for the introduction of diverse functional groups at the C1 position. This reaction proceeds via a two-step addition-elimination mechanism, although some SNAr reactions may proceed through a concerted mechanism. nih.gov

Cross-Coupling at the C1 Position of the Isoquinoline Core

The C1-Cl bond is also a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. As previously mentioned, 1-chloroisoquinoline is a competent substrate in Kumada-type couplings with Grignard reagents. sigmaaldrich.comchemicalbook.com

Furthermore, it readily participates in palladium-catalyzed Suzuki-Miyaura reactions. For example, 1-chloroisoquinoline can be coupled with arylboronic acids, such as phenylboronic acid, in the presence of a palladium catalyst to furnish 1-arylisoquinoline derivatives. guidechem.com This specific transformation highlights the orthogonal reactivity of the two functional groups in this compound, where the chloro group can be selectively coupled while the boronic acid at C7 remains available for subsequent reactions, or vice versa. This dual reactivity makes it a powerful bifunctional building block for the synthesis of complex, poly-substituted isoquinoline frameworks. nih.gov

Reactivity at the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring system possesses a lone pair of electrons, rendering it basic and nucleophilic. Consequently, this site is susceptible to reactions with various electrophiles. However, the reactivity of the nitrogen in this compound is significantly modulated by the electronic effects of the substituents on the heterocyclic and carbocyclic rings.

The presence of the electron-withdrawing chlorine atom at the C1 position is expected to decrease the electron density of the entire ring system, including the nitrogen atom. This deactivating effect reduces the basicity and nucleophilicity of the nitrogen, making reactions at this site more challenging compared to unsubstituted isoquinoline. quimicaorganica.org Conversely, the boronic acid group at the C7 position, while being an electron-withdrawing group itself, is located on the benzene ring and its electronic influence on the distant nitrogen atom is less pronounced than the C1-chloro substituent.

N-Alkylation and N-Arylation

N-alkylation and N-arylation of isoquinolines lead to the formation of isoquinolinium salts. These reactions typically involve the treatment of the isoquinoline with an alkyl or aryl halide. For this compound, N-alkylation would result in the formation of a 1-chloro-7-borono-2-alkylisoquinolinium salt.

A study on the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines was catalyzed by arylboronic acid, showcasing the involvement of boronic acids in reactions involving the nitrogen of the heterocyclic core. acs.org

N-Oxidation

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide using oxidizing agents such as peroxy acids or hydrogen peroxide. quimicaorganica.org The resulting isoquinoline N-oxides are versatile intermediates in organic synthesis. For instance, isoquinoline N-oxides can be prepared through the direct N-oxidation of isoquinolines. nih.gov

The synthesis of 1-chloroisoquinoline can be achieved from isoquinoline N-oxide, highlighting the reactivity of this intermediate. nih.gov A hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes also provides a route to isoquinoline N-oxides. nih.gov While direct N-oxidation of this compound has not been specifically documented, the general reactivity of isoquinolines suggests this transformation is possible. The resulting 1-chloro-7-borono-isoquinoline N-oxide could serve as a valuable synthetic intermediate.

Quaternization

Quaternization involves the reaction of the isoquinoline nitrogen with an electrophile, such as an alkyl halide, to form a quaternary isoquinolinium salt. This is a specific type of N-alkylation. The reactivity towards quaternization is influenced by the nucleophilicity of the nitrogen atom. Due to the electron-withdrawing nature of the chloro substituent at C1, this compound is expected to be less reactive towards quaternization than unsubstituted isoquinoline.

The synthesis and reactions of sterically constrained pyridinium (B92312) salts, which are structurally related to isoquinolinium salts, have been studied, providing insights into the factors governing their formation and reactivity. rsc.org

Advanced Applications in Chemical Synthesis

Construction of Complex Polycyclic and Heterocyclic Systems

The rigid isoquinoline (B145761) scaffold provided by 1-Chloroisoquinoline-7-boronic acid is an excellent foundation for building larger, more complex ring systems. Its ability to undergo sequential, regioselective coupling reactions is a significant advantage for synthetic chemists.

The dual handles of this compound are ideally suited for the rational synthesis of highly substituted and π-extended isoquinoline systems. The boronic acid at the C7 position is a prime site for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling. nih.govlibretexts.org This reaction is a powerful tool for extending the conjugated π-system of the isoquinoline core, a strategy employed in the development of materials with specific electronic or photophysical properties. For instance, research on quinolines has shown that C7-alkylation can lead to π-extended angular pyrroloquinolines capable of white-light emission. nih.gov

Following the modification at the C7 position, the chloro group at C1 provides a secondary site for functionalization. This allows for the introduction of a diverse range of substituents, further elaborating the molecular structure. This step-wise approach provides precise control over the final architecture of the polycyclic system.

The isoquinoline framework is a privileged structure in the design of chiral ligands for asymmetric catalysis. researchgate.netdntb.gov.ua Research has demonstrated the synthesis of novel tridentate, isoquinoline-derived chiral ligands through successive Suzuki cross-coupling reactions. psu.edu In this context, this compound serves as an exemplary building block.

A synthetic strategy could involve a Suzuki coupling at the C7-boronic acid position to introduce a chiral aryl or biaryl moiety. Subsequent modification or substitution at the C1-chloro position can complete the ligand structure, creating a complex, non-symmetrical environment around a metal center. psu.edunih.gov The resulting chiral ligands can be applied in a variety of metal-catalyzed reactions, such as the asymmetric addition of diethylzinc (B1219324) to aldehydes, to induce high enantioselectivity. psu.edu The ability to readily synthesize a variety of isoquinoline-based ligands allows for the fine-tuning of the catalyst's steric and electronic properties to optimize performance for specific transformations. nih.govscispace.com

Precursor in the Synthesis of Biologically Active Molecules

The isoquinoline motif is a common feature in many natural products and pharmacologically active compounds. This compound provides a direct entry point for the synthesis of novel isoquinoline-based therapeutic agents.

Boronic acids and their derivatives have gained significant traction in medicinal chemistry, highlighted by the success of drugs like the proteasome inhibitor bortezomib. nih.govrsc.org These compounds are valued for their unique ability to form reversible covalent bonds with serine residues in enzyme active sites. enamine.net

Notably, this compound has been identified as a potent inhibitor of tryptase. cymitquimica.com Tryptase is a serine protease released from mast cells and is involved in the activation and release of inflammatory mediators. cymitquimica.com The inhibition of this enzyme by this compound suggests its potential as a lead compound for the development of new treatments for inflammatory diseases. cymitquimica.com The compound's structure can be further modified at the C1 position to optimize potency, selectivity, and pharmacokinetic properties.

Reported Biological Activity

| Compound | Target | Potential Application | Reference |

| This compound | Tryptase | Inflammatory Diseases | cymitquimica.com |

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of low-molecular-weight molecules ("fragments") that bind to a biological target. nih.gov These fragments serve as efficient starting points for building more potent drug candidates. nih.govresearchoutreach.org

The isoquinoline scaffold is a proven template in FBDD for developing inhibitors against various targets, including kinases. researchoutreach.orgnih.gov With a molecular weight of 207.42 g/mol , this compound fits well within the typical "rule of three" for fragment libraries. scbt.comcymitquimica.com Its two distinct points for chemical modification make it an exceptionally valuable fragment. A screening campaign could identify the isoquinoline core as a binder to a target protein. Subsequently, the boronic acid and chloro functionalities can be used to grow the fragment in a directed manner, linking to other fragments or exploring adjacent pockets of the binding site to rapidly generate potent and selective inhibitors. researchoutreach.org Several chemical suppliers categorize the compound as a "building block," underscoring its utility in constructing larger, more complex molecules for various research applications, including drug discovery libraries. clearsynth.comenamine.net

Spectroscopic and Computational Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of 1-Chloroisoquinoline-7-boronic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for determining the carbon-hydrogen framework of the molecule. For this compound, specific chemical shifts and coupling constants would confirm the positions of the chloro and boronic acid groups on the isoquinoline (B145761) core. Furthermore, ¹¹B NMR would be crucial to characterize the environment of the boron atom, providing insights into its hybridization and interactions. While specific spectral data for this compound is not found in the reviewed literature, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline ring system.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound, confirming its elemental composition (C₉H₇BClNO₂). scbt.com Fragmentation patterns observed in the mass spectrum would offer additional structural information, corroborating the connectivity of the atoms within the molecule.

A summary of the expected spectroscopic data is presented in Table 1.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Information |

|---|---|

| ¹H NMR | Chemical shifts and coupling constants of aromatic protons, confirming substitution pattern. |

| ¹³C NMR | Chemical shifts of all carbon atoms, identifying the location of substituents. |

| ¹¹B NMR | Chemical shift indicating the electronic environment of the boron atom. |

Computational Chemistry Studies

In the absence of extensive experimental data, computational chemistry would be an invaluable tool to predict and understand the properties of this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations could provide insights into:

Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles to visualize the molecule's three-dimensional structure.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These parameters are key to understanding the molecule's reactivity and potential interaction sites.

Spectroscopic Properties: Simulating NMR and vibrational (IR and Raman) spectra to aid in the interpretation of experimental data.

Reaction Mechanisms: Investigating the energy profiles of potential reactions involving the boronic acid or chloro substituents, which is crucial for its application in synthesis.

Molecular modeling and dynamics simulations would allow for the study of the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. These simulations could reveal:

Conformational Analysis: Identifying the most stable conformations of the molecule.

Solvation Effects: Understanding how the solvent influences the molecule's structure and properties.

Binding Interactions: If the compound is being investigated for biological applications, molecular docking and dynamics simulations could predict its binding mode and affinity to a target protein.

While specific computational studies on this compound are not currently available in the public domain, the application of these standard computational techniques would be a critical step in characterizing this compound and exploring its potential.

Biorecognition and Sensing Applications of Isoquinoline Boronic Acids

Interaction with Diol-Containing Compounds and Saccharides

Boronic acids are Lewis acids characterized by an electron-deficient boron center, which allows them to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. rsc.orgnih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters. rsc.orgnih.gov This specific reactivity is the foundation for their use in recognizing and sensing a wide array of biologically important molecules, most notably saccharides (carbohydrates), which are rich in diol groups. nih.govnih.gov

The binding affinity between a boronic acid and a diol is influenced by several factors, including the pH of the solution and the structure of both the boronic acid and the diol. nih.gov For instance, the affinity for different sugars can vary, with fructose often showing a higher binding affinity than glucose. nih.gov This selectivity can be tuned through the rational design of the boronic acid-containing molecule. nih.gov The reversible nature of the boronate ester bond is critical for sensing applications, allowing for dynamic monitoring of analyte concentrations. rsc.orgnih.gov

The integration of a boronic acid group with a fluorescent molecule, such as an isoquinoline (B145761) derivative, creates a fluorescent sensor. rsc.orgrsc.org The isoquinoline core provides the necessary photophysical properties, while the boronic acid moiety serves as the recognition site for target analytes like carbohydrates. nih.govtheinstituteoffluorescence.com Upon binding of a saccharide to the boronic acid, the electronic environment of the fluorophore is altered, leading to a detectable change in its fluorescence properties, such as intensity or emission wavelength. nih.gov

These sensors have been effectively used to detect various monosaccharides. theinstituteoffluorescence.com For example, boronic acid-based fluorescent probes have been designed for ophthalmic glucose monitoring by being embedded in contact lenses, where they can detect the low concentrations of glucose present in tear fluid. nih.gov Furthermore, these sensors can be engineered for enhanced selectivity. By linking two boronic acid groups, sensors with high selectivity for specific cell surface carbohydrates, like sialyl Lewis X (a marker for some tumor cells), have been developed, enabling the labeling and visualization of cancer cells. nih.gov

The formation of a boronate ester begins with the Lewis acidic boronic acid group. acs.org In an aqueous environment, the boronic acid exists in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. nih.govacs.org The formation of the boronate ester can proceed through pathways involving either the neutral boronic acid or the anionic boronate. acs.org

The binding of a diol to the boron center leads to the formation of a cyclic boronate ester, which alters the electronics and geometry at the boron atom. rsc.orgtheinstituteoffluorescence.com This structural change is communicated to the attached fluorophore, causing the observable change in fluorescence. researchgate.net The stability of the resulting boronate ester is dependent on the pH of the medium and the pKa of the boronic acid. acs.org Electron-withdrawing groups on the aryl ring of the boronic acid, such as the chloro-substituent in 1-Chloroisoquinoline-7-boronic acid, can increase the Lewis acidity of the boron atom, facilitating diol binding at physiological pH. nih.gov

Development of Chemosensors and Biosensors

The specific and reversible interaction between boronic acids and diols is a powerful principle for the design of chemosensors and biosensors. nih.govrsc.org These sensors can be designed for a wide range of biologically relevant analytes that contain diol groups, including carbohydrates, glycoproteins, and catechols. nih.govnih.gov

Boronic acid-based sensors can be deployed in various formats. They can be used as unimolecular probes in solution or immobilized on surfaces or within polymeric matrices like hydrogels. nih.govnih.gov Electrochemical biosensors have also been developed where the binding of a target analyte to a boronic acid-modified electrode results in a measurable change in the electrochemical signal. nih.gov These systems offer high sensitivity and rapid response times for detecting species like glycated hemoglobin. nih.gov The versatility of boronic acid chemistry allows for the creation of robust sensors that can operate under physiologically relevant conditions, making them valuable tools for medical diagnostics and cell biology. rsc.orgnih.gov

Fluorogenic Properties of Arylisoquinoline-Derived Organoboron Dyes

Arylisoquinoline-derived organoboron dyes represent a class of fluorophores with advantageous photophysical properties. nih.gov These dyes can be synthesized by incorporating a boryl group into an arylisoquinoline skeleton. nih.gov Many of these compounds exhibit dual emission, meaning they have two distinct fluorescence bands. nih.gov The position of the long-wavelength emission band can be sensitive to the polarity of the solvent, shifting to longer wavelengths (closer to 600 nm) in more polar solvents. nih.gov

The fluorescence quantum yields of these dyes, which measure their emission efficiency, are often in the range of 0.2 to 0.4, with some examples reaching values as high as 0.6. nih.gov These properties are influenced by the specific chemical structure of the dye. The interaction of these dyes with Lewis bases, such as fluoride (B91410) anions, can significantly alter their fluorescence, often leading to a quenching of the long-wavelength emission and the appearance of a new, blue-shifted signal, which allows for ratiometric sensing. nih.gov

Table 1: Photophysical Properties of Arylisoquinoline-Derived Organoboron Dyes

| Property | Value Range | Conditions |

|---|---|---|

| Long-Wavelength Emission Maxima | ~600 nm | Polar Solvents (e.g., acetonitrile, DMSO) |

| Fluorescence Quantum Yield (Φfluo) | 0.15 - 0.60 | Varies with solvent and specific dye structure |

| Short-Wavelength Emission Lifetime | 300 - 900 ps | Time-Correlated Single-Photon Counting |

| Long-Wavelength Emission Lifetime | 3 - 6 ns | Time-Correlated Single-Photon Counting |

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Routes for 1-Chloroisoquinoline-7-boronic Acid

The future of chemical manufacturing hinges on the development of sustainable and environmentally friendly processes. For this compound, research is moving beyond traditional synthetic methods towards greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.compreprints.org Key areas of development include:

Green Solvents and Reagents: A significant push involves replacing conventional organic solvents with greener options like water or ethanol. rsc.org The use of less toxic reagents, such as aqueous hydrogen peroxide as an oxidant in hydroxylation steps, represents a more sustainable approach to synthesizing phenol derivatives from boronic acids. rsc.org

Catalyst Efficiency and Reusability: The development of highly efficient and recyclable catalysts is paramount. Palladium nanoparticles (PdNPs) supported on sustainable materials like biopolymers (e.g., chitosan, cellulose) or magnetic nanoparticles offer a promising alternative to traditional homogeneous catalysts. mdpi.compreprints.orgmdpi.com These supported catalysts can be easily recovered and reused, reducing heavy metal contamination in final products and waste streams. mdpi.com

Flow Chemistry: The application of flow chemistry for borylation reactions can suppress side reactions and improve the efficiency and safety of the synthesis, particularly in lithium-halogen exchange processes used to create arylboronic acids. nih.gov

One-Pot Sequences: Combining multiple reaction steps, such as bromination and palladium-catalyzed cross-coupling, into a single pot reduces the need for intermediate purification steps, thereby saving time, resources, and reducing solvent waste. rsc.org

| Parameter | Conventional Approach | Emerging Sustainable Approach |

|---|---|---|

| Solvents | Organic solvents (e.g., Toluene, Dioxane) | Green solvents (e.g., Water, Ethanol) rsc.org |

| Catalysts | Homogeneous Palladium complexes | Reusable Palladium nanoparticles on sustainable supports mdpi.commdpi.com |

| Reagents | Stoichiometric and often toxic oxidants/reagents | Aqueous H₂O₂, catalytic systems rsc.org |

| Process | Batch processing with multiple work-ups | One-pot sequences, flow chemistry rsc.orgnih.gov |

Novel Catalytic Systems for Transformations Involving the Compound

This compound is a prime substrate for cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is fundamental to modern organic synthesis. Research is focused on creating more robust and efficient catalytic systems to carry out these transformations.

A major challenge in coupling heteroaryl chlorides is the potential for the catalyst to be deactivated by the substrate. acs.orgorganic-chemistry.org To overcome this, new air-stable palladium complexes with specialized phosphine (B1218219) ligands have been developed. These catalysts exhibit high turnover numbers (TONs) and can effectively couple a wide variety of heteroaryl chlorides, including those with challenging electronic and steric properties. acs.orgorganic-chemistry.orgacs.orgresearchgate.net

Beyond its role as a reagent, the boronic acid group itself is at the forefront of an emerging field known as "boronic acid catalysis" (BAC). researchgate.netrsc.org In this paradigm, the boronic acid acts as a catalyst rather than a reagent. It can activate hydroxyl groups in carboxylic acids and alcohols by forming reversible covalent bonds, enabling reactions like amidation and esterification under mild conditions without the need for wasteful stoichiometric activators. researchgate.netrsc.orgnih.gov Future research could explore the self-catalytic potential of this compound or its use in activating other molecules in a reaction mixture.

| Catalytic System | Key Features | Potential Application for this compound |

|---|---|---|

| Pd Complexes with Electron-Rich Phosphine Ligands | Air-stable, high efficiency for heteroaryl chlorides, high TONs. acs.orgorganic-chemistry.org | Efficient Suzuki-Miyaura coupling at the C1-chloro position. |

| Supported Palladium Nanoparticles (PdNPs) | Sustainable, reusable, reduced metal leaching. mdpi.compreprints.org | Greener cross-coupling reactions. |

| Boronic Acid Catalysis (BAC) | Metal-free, activates hydroxyl groups, high atom economy. researchgate.netrsc.org | Use as an organocatalyst for reactions like amidation or esterification. |

Exploration of Structure-Activity Relationships for New Biological Activities

The isoquinoline (B145761) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govresearchgate.net this compound is an ideal starting point for exploring structure-activity relationships (SAR) to discover new bioactive molecules.

The chloro and boronic acid groups serve as versatile handles for chemical modification.

The C1-Chloro Group: This position can be readily substituted via nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a diverse array of functional groups.

The C7-Boronic Acid Group: This group can be used in Suzuki-Miyaura couplings to append various aryl or heteroaryl fragments. It can also be a pharmacophore in its own right, known to form reversible covalent bonds with active site serines in enzymes like proteasomes. wikipedia.org

SAR studies on related tetrahydroisoquinoline derivatives have shown that the nature and positioning of substituents are critical for biological activity, such as inhibiting Mycobacterium tuberculosis ATP synthase. nih.gov By systematically modifying the this compound core and evaluating the resulting derivatives against biological targets like protein kinases, proteasomes, or nucleic acids, researchers can develop potent and selective therapeutic agents. nih.govnih.govresearchgate.netbenthamdirect.com

Integration into Advanced Materials and Functional Systems

The unique chemical properties of both the isoquinoline ring and the boronic acid group make this compound a candidate for integration into advanced materials. amerigoscientific.com

Fluorescent Sensors: Boronic acids are renowned for their ability to bind reversibly with compounds containing cis-diols, such as saccharides (e.g., glucose). nih.govnih.govbath.ac.uk This interaction can alter the electronic properties of an attached fluorophore, leading to a change in fluorescence. The isoquinoline core itself can possess fluorescent properties. nih.gov Therefore, this compound could be developed into a fluorescent sensor for detecting biologically important diols. nih.govbath.ac.ukrsc.org

Responsive Polymers and Drug Delivery: Boronic acid-functionalized polymers can be designed to respond to changes in pH or glucose concentration. mdpi.commdpi.com This responsiveness can trigger the swelling or dissolution of the polymer matrix, enabling the controlled release of an encapsulated drug. mdpi.com this compound could be incorporated as a monomer or a pendant group in such polymers for applications in glucose-responsive insulin delivery systems. mdpi.com

Cell Imaging and Recognition: The ability of boronic acids to bind with glycoproteins on cell membranes can be exploited for cell imaging and targeting. acs.orgnih.govnih.gov By attaching the this compound molecule to a conjugated polymer or nanoparticle, researchers could create probes for selectively labeling and imaging specific cell types. acs.orgnih.gov

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, in silico methods can accelerate the design and discovery of new derivatives with desired properties.

Molecular Docking: This technique can predict how derivatives of this compound might bind to the active site of a biological target, such as an enzyme. nih.govnih.gov By simulating the interactions, researchers can prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.govresearchgate.net Docking studies on other isoquinoline derivatives have successfully explored their binding modes in targets like leucine aminopeptidase. nih.gov

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then linking or "growing" them to create more potent lead compounds. researchoutreach.org The isoquinoline core of the title compound can serve as a starting fragment, with computational methods guiding the addition of substituents at the C1 and C7 positions to optimize binding affinity. researchoutreach.org

Predictive Modeling: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds before they are synthesized. This allows for the early identification of derivatives with poor pharmacokinetic profiles, focusing efforts on candidates with a higher probability of success in clinical development.

By leveraging these computational tools, the vast chemical space around the this compound scaffold can be explored efficiently, leading to the rapid identification of novel candidates for therapeutic or material applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.